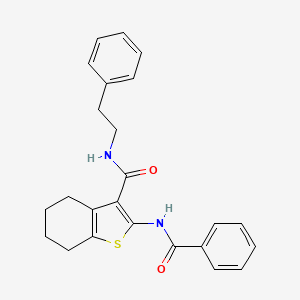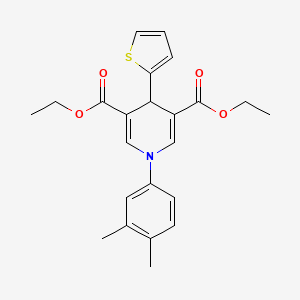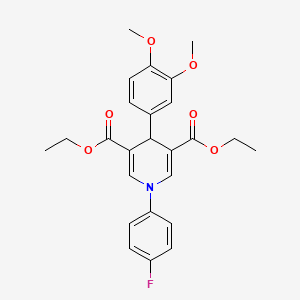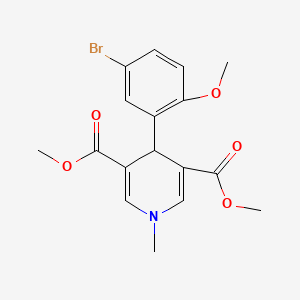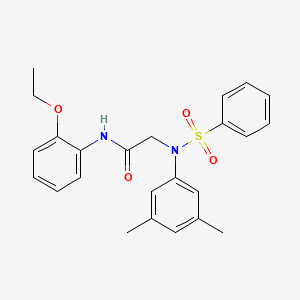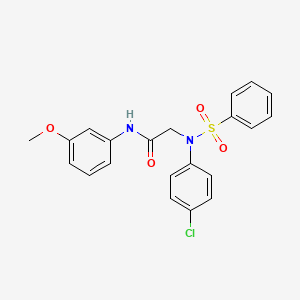![molecular formula C15H10F6N2O2 B3674724 N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide](/img/structure/B3674724.png)
N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide
描述
“N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide” is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It’s important to note that the exact structure should be confirmed through experimental methods.Chemical Reactions Analysis
The compound has been found to inhibit the transactivation activity of RORalpha and RORgamma .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H12F9NO3S and a molecular weight of 481.3 g/mol . More detailed physical and chemical properties would require specific experimental measurements.作用机制
Target of Action
The primary targets of N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide, also known as T0901317, are the Liver X Receptors (LXR) and Retinoic Acid Receptor-Related Orphan Receptors (ROR) . These receptors play a crucial role in regulating gene expression involved in lipid metabolism and inflammation.
Mode of Action
T0901317 acts as an agonist for LXR and an inverse agonist for RORα and RORγ . It binds directly to these receptors with high affinity, modulating their ability to interact with transcriptional cofactor proteins . This interaction results in changes in the transcriptional activity of genes regulated by these receptors.
Biochemical Pathways
The activation of LXR by T0901317 leads to the up-regulation of ATP-binding cassette transporter A1 (ABCA1) gene expression . ABCA1 plays a key role in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL). On the other hand, the inhibition of RORα and RORγ activity affects the transcription of genes involved in various biological processes including immunity, metabolism, and cellular proliferation .
Pharmacokinetics
The compound’s molecular weight of 48133 suggests that it may have good oral bioavailability, as molecules under 500 Daltons typically have better absorption and permeation.
Result of Action
The activation of LXR and inhibition of RORα and RORγ by T0901317 can lead to changes in lipid metabolism and immune response. For instance, it can prevent the secretion of insulin by acting on the metabolism of mitochondria . Moreover, the up-regulation of ABCA1 gene expression can promote cholesterol efflux, potentially reducing the risk of atherosclerosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of T0901317. For example, the presence of a -CF3 group in the molecule can improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
实验室实验的优点和局限性
One of the major advantages of N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide is its potent biological activity, which makes it a valuable tool for scientific research. However, this compound also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and specific inhibitors of the targets of this compound. Additionally, the use of this compound as a tool for studying various biological processes, such as inflammation and cell proliferation, could lead to a better understanding of these processes and the development of new treatments for related diseases.
科学研究应用
N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research for this compound is its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities.
生化分析
Biochemical Properties
N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide interacts with several enzymes and proteins. It has been found to inhibit the transactivation activity of RORα and RORγ
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to prevent the secretion of insulin by acting on the metabolism of mitochondria . This suggests that it may have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an LXR agonist, leading to an up-regulation of ABC1 gene expression .
属性
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c16-14(17,18)13(25,15(19,20)21)10-1-3-11(4-2-10)23-12(24)9-5-7-22-8-6-9/h1-8,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPORGRYCUZXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)
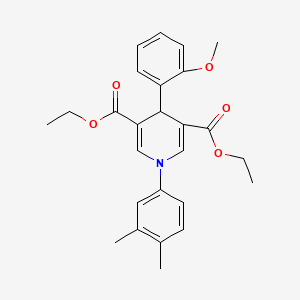
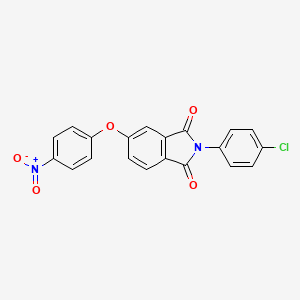
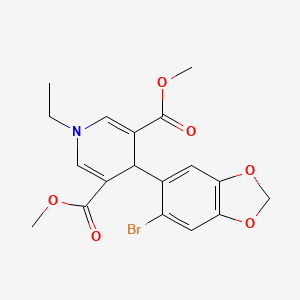
![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3674701.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3674705.png)
